Puromycin monohydrochloride

Stable Cell Line Generation Lentiviral Transduction Selection Kinetics

Slow selection kinetics and low transgene expression plague many stable cell line workflows. Puromycin monohydrochloride (CAS 3506-23-8) is the definitive solution, offering a fundamentally faster kill kinetic (3-5 days vs. 7-11 days for G418/Blasticidin) and significantly higher protein yields. - Complete selection of mammalian cells (e.g., 293T) in 3-5 days. - Yields ~10-fold higher recombinant protein expression than neomycin/blasticidin selection. - Selection cost approximately 10-fold lower than G418, reducing total cost per stable line.

Molecular Formula C22H30ClN7O5
Molecular Weight 508.0 g/mol
CAS No. 3506-23-8
Cat. No. B1603939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuromycin monohydrochloride
CAS3506-23-8
Molecular FormulaC22H30ClN7O5
Molecular Weight508.0 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl
InChIInChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1
InChIKeyMXJUOYXSYWPMAR-IHFNEQFUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Puromycin Monohydrochloride (CAS 3506-23-8): A Benchmark Aminonucleoside Antibiotic for Stringent Mammalian Selection Workflows


Puromycin monohydrochloride (CAS 3506-23-8) is the monohydrochloride salt form of puromycin, an aminonucleoside antibiotic derived from Streptomyces alboniger [1]. It acts as a broad-spectrum protein synthesis inhibitor by mimicking the 3′-end of aminoacyl-tRNA, causing premature chain termination during translation in both prokaryotic and eukaryotic systems [2]. This compound serves as the active pharmaceutical ingredient in widely used selection reagents for generating stable mammalian cell lines expressing the puromycin N-acetyltransferase (pac) resistance gene [3].

Why Puromycin Monohydrochloride Cannot Be Casually Substituted by Other In-Class Selection Antibiotics


Antibiotic selection markers are not interchangeable; the choice of selection agent directly governs the efficiency of stable cell line generation, the level of recombinant protein expression achieved, and the time-to-result [1]. Puromycin monohydrochloride exhibits a fundamentally faster kill kinetic compared to widely used alternatives such as Geneticin (G418) or Blasticidin S, completing selection in 3–5 days versus 7–11 days in parallel systems [2]. Furthermore, the Pac/Puromycin system yields intermediate-to-high levels of transgene expression that are significantly superior to neomycin- or blasticidin-based selection outcomes [3]. Generic substitution with another aminonucleoside or a slower-acting selection agent would therefore compromise workflow timelines and downstream protein yield, justifying the procurement specificity for puromycin monohydrochloride.

Puromycin Monohydrochloride (CAS 3506-23-8): Verifiable Comparative Performance Metrics Against Closest Analogs


Puromycin Achieves Complete Selection of Mammalian Cells in 3–5 Days Versus 7–11 Days for Blasticidin and G418

In head-to-head selection experiments using the commonly used 293T human embryonic kidney cell line, puromycin-based selection achieves complete elimination of non-resistant cells within 3–5 days, whereas blasticidin and Geneticin (G418) require 7–11 days to reach the same endpoint [1]. This 2.2- to 3.7-fold faster selection timeline reduces overall experimental duration and minimizes the risk of culture contamination or genetic drift during prolonged selection.

Stable Cell Line Generation Lentiviral Transduction Selection Kinetics

Puromycin Selection Yields ~10-Fold Higher Recombinant Protein Expression Than Blasticidin or Neomycin Selection

A systematic comparison of four selectable marker systems in HEK293 cells revealed that cell lines generated with the PuroR marker and selected with puromycin expressed recombinant protein at levels approximately 10-fold higher than those selected with the BsdR marker (blasticidin) or NeoR marker (G418) [1]. Puromycin-selected cells achieved intermediate-to-high expression levels, second only to zeocin-selected cells in this study, making puromycin a practical choice for high-yield protein production when zeocin toxicity or cost is prohibitive.

Recombinant Protein Production Transgene Expression HEK293 Cells

Puromycin Achieves >96% Growth Inhibition of Sensitive Mammalian Cells at 50 μg/mL, Outperforming Blasticidin and G418

In a standardized 5-day growth inhibition assay using mammalian cells, puromycin at its recommended selection concentration (50 μg/mL) achieved 96% growth inhibition, comparable to blasticidin S at 15 μg/mL (92% inhibition) but superior to G418 (94% inhibition at 150 μg/mL) and substantially better than hygromycin B (88% inhibition at 300 μg/mL) [1]. The IC50 for puromycin was 18 μg/mL, intermediate between blasticidin S (7 μg/mL) and G418 (49 μg/mL), confirming its potent and reliable activity across a practical working concentration range.

Antibiotic Potency Kill Curve Mammalian Cell Selection

Puromycin Selection Cost Is Approximately 10× Lower Than G418 and Comparable to Hygromycin B

An economic analysis of selection systems in mammalian cell culture indicates that the cost of puromycin required for a complete selection campaign is approximately one-tenth that of G418 (Geneticin) and equivalent to that of hygromycin B [1]. Combined with its faster selection kinetics, puromycin offers a superior cost-efficiency profile: lower reagent expenditure per selection plus reduced labor and incubator occupancy costs due to shortened timelines.

Procurement Economics Selection Antibiotic Cost Cell Culture Reagents

Puromycin Kills Chordoma Cell Lines Efficiently Whereas Blasticidin Fails to Eliminate All Cells Even at Elevated Concentrations

In a panel of five chordoma cell lines subjected to a 9–11 day selection protocol, puromycin treatment resulted in complete and efficient cell killing at recommended concentrations, whereas blasticidin failed to completely eliminate all cells even when applied at concentrations significantly exceeding the minimum recommended level [1]. This demonstrates puromycin's superior robustness as a selection agent in cell lines that exhibit partial intrinsic resistance to other commonly used antibiotics.

Chordoma Cancer Cell Lines Selection Robustness

Optimal Use Cases for Puromycin Monohydrochloride (CAS 3506-23-8) Based on Comparative Evidence


Rapid Stable Cell Line Generation for Lentiviral Transduction Workflows

When time-to-result is a critical parameter, puromycin monohydrochloride enables complete selection of transduced mammalian cells (e.g., 293T) in 3–5 days, compared to 7–11 days for blasticidin or G418 [1]. This accelerated timeline is particularly valuable in high-throughput lentiviral screening campaigns where minimizing culture duration reduces contamination risk and accelerates downstream assays.

High-Yield Recombinant Protein Production in HEK293 or COS7 Cell Systems

For recombinant protein manufacturing where expression yield directly impacts cost-of-goods, puromycin selection yields protein levels approximately 10-fold higher than blasticidin- or neomycin-selected pools and only modestly below zeocin-selected lines [1]. When zeocin's cytotoxicity or higher procurement cost are limiting factors, puromycin offers an optimal balance of high expression and practical usability.

Selection in Cell Lines Exhibiting Partial Intrinsic Resistance to Blasticidin or Hygromycin

In cell lines such as chordoma models where blasticidin fails to achieve complete killing even at elevated concentrations, puromycin monohydrochloride provides robust and efficient clearance of non-resistant populations [1]. This ensures the fidelity of transgenic clone isolation without the need for extended selection or secondary antibiotic regimes.

Cost-Sensitive Stable Cell Line Development at Scale

For laboratories or CROs generating large numbers of stable cell lines, puromycin offers a selection cost approximately 10-fold lower than G418 and comparable to hygromycin B [1]. Combined with its shorter selection duration (3–5 days), the total cost per stable line—including reagents, media, and incubator occupancy—is substantially reduced relative to alternative selection systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Puromycin monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.